
4,4-Difluorochroman-6-amine
説明
“4,4-Difluorochroman-6-amine” is a chemical compound with the CAS Number: 1187968-09-7 . It has a molecular weight of 185.17 . The compound is in liquid form . It is a useful research chemical for organic synthesis and other chemical processes .
Molecular Structure Analysis
The IUPAC name of “this compound” is 4,4-difluoro-2,3-dihydrochromen-6-amine . The InChI code is 1S/C9H9F2NO/c10-9(11)3-4-13-8-2-1-6(12)5-7(8)9/h1-2,5H,3-4,12H2 .
Physical And Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 185.17 .
科学的研究の応用
Synthesis and Characterization
Research in the field of organic chemistry has explored the synthesis and characterization of various polysubstituted pyridazinones, utilizing scaffolds like 4,5,6-trifluoropyridazin-3(2H)-one. These processes involve sequential nucleophilic aromatic substitution, which can lead to the formation of polyfunctional systems, potentially including 4,4-difluorochroman-6-amine derivatives. This methodology is significant for drug discovery, as it allows for the creation of a variety of substituted and ring-fused pyridazinone systems (Pattison et al., 2009).
Applications in Material Chemistry
Amines, such as derivatives of this compound, are crucial in material chemistry. They serve as key intermediates for the synthesis of various polymers like polyamides, polyureas, and polyepoxides, which have applications in industries including automotive, aerospace, and healthcare. The synthesis of biobased primary and secondary amines, possibly including this compound derivatives, has been explored for their role as building blocks in material chemistry (Froidevaux et al., 2016).
Photophysical Properties and Sensor Applications
Research into amphoteric cruciforms, which could potentially include this compound derivatives, highlights their unique photophysical properties. These materials exhibit significant changes in absorption and emission when exposed to various chemical agents, suggesting potential applications in sensor technologies for detecting metal cations and amines (McGrier et al., 2011).
Gas Separation and Membrane Technology
In the realm of polymer engineering, this compound derivatives might be relevant in the synthesis of specialized polyimides for gas separation applications. This includes the development of hyperbranched polyimides and novel organosoluble fluorinated polyimides, which are pertinent for creating efficient gas separation membranes (Fang et al., 2000; Chung & Hsiao, 2008)(https://consensus.app/papers/novel-fluorinated-polyimides-derived-chung/b8cbe46b042d5f7cbd4e9826a89cd90b/?utm_source=chatgpt).
Macromolecular Prodrug Carriers
Studies have been conducted on using oxidized cellulose as a macromolecular prodrug carrier, where the potential of linking amines, like derivatives of this compound, to biocompatible polymers has been explored. This research is vital for developing novel drug delivery systems (Zhu, Kumar, & Banker, 2001).
特性
IUPAC Name |
4,4-difluoro-2,3-dihydrochromen-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)3-4-13-8-2-1-6(12)5-7(8)9/h1-2,5H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMQRVULTNRTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1(F)F)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

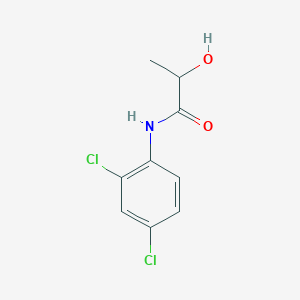
![Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432594.png)
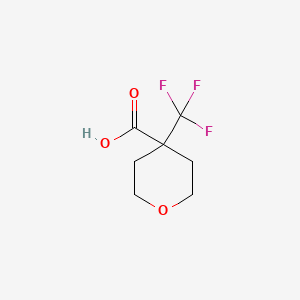

![[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol](/img/structure/B1432598.png)
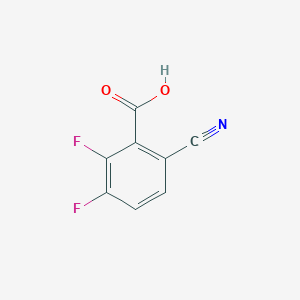
![1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1432600.png)
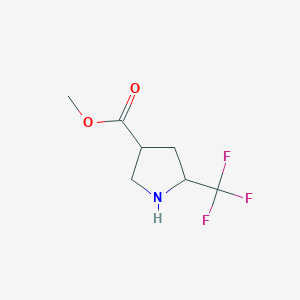

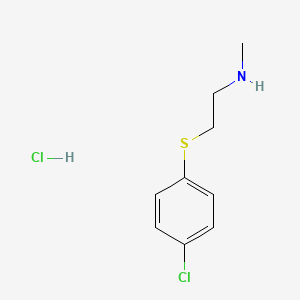
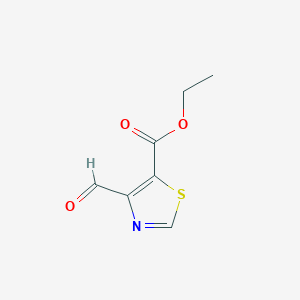
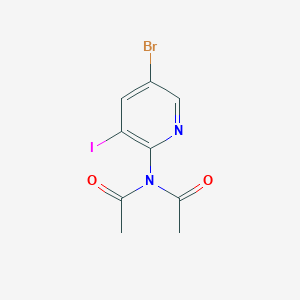

![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)